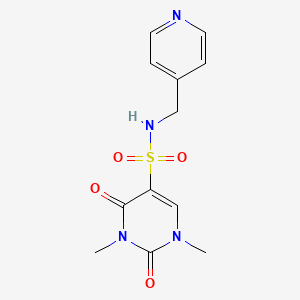

1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

CAS No.: 874806-81-2

Cat. No.: VC4465369

Molecular Formula: C12H14N4O4S

Molecular Weight: 310.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 874806-81-2 |

|---|---|

| Molecular Formula | C12H14N4O4S |

| Molecular Weight | 310.33 |

| IUPAC Name | 1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)pyrimidine-5-sulfonamide |

| Standard InChI | InChI=1S/C12H14N4O4S/c1-15-8-10(11(17)16(2)12(15)18)21(19,20)14-7-9-3-5-13-6-4-9/h3-6,8,14H,7H2,1-2H3 |

| Standard InChI Key | DMIOZRNXCGCVRU-UHFFFAOYSA-N |

| SMILES | CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCC2=CC=NC=C2 |

Introduction

1. Introduction

1,3-dimethyl-2,4-dioxo-N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a heterocyclic compound belonging to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The inclusion of a sulfonamide group enhances its potential for pharmaceutical applications due to its role in enzyme inhibition and protein binding.

Molecular Formula

C₁₂H₁₆N₄O₄S

Key Features

-

Tetrahydropyrimidine backbone provides rigidity and bioactive potential.

-

The sulfonamide group enhances hydrophilicity and binding affinity to biological targets.

-

The pyridinylmethyl substituent introduces aromaticity and potential for π-π stacking interactions in biological systems.

3. Synthesis

The synthesis of this compound typically involves multistep reactions:

General Synthetic Route

-

Formation of the Tetrahydropyrimidine Core:

-

Condensation of urea or thiourea with β-dicarbonyl compounds (e.g., acetylacetone) under acidic or basic conditions.

-

Cyclization forms the tetrahydropyrimidine ring with keto functionalities.

-

-

Introduction of Sulfonamide Group:

-

Reaction of the tetrahydropyrimidine intermediate with chlorosulfonic acid or a sulfonyl chloride derivative.

-

Followed by amination using pyridin-4-ylmethylamine to introduce the desired substituent.

-

-

Purification and Characterization:

-

Purification through recrystallization or chromatography.

-

Characterization using spectroscopic methods such as NMR (¹H and ¹³C), IR spectroscopy (for sulfonamide vibrations), and mass spectrometry.

-

4. Biological Activity

Potential Applications

The compound's structure suggests several pharmacological properties:

-

Antibacterial Activity:

-

Sulfonamides are well-known inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme critical in folate biosynthesis.

-

The pyridine moiety may enhance cell membrane penetration.

-

-

Anticancer Potential:

-

The tetrahydropyrimidine core has been associated with DNA-intercalating properties.

-

Sulfonamides are known to inhibit carbonic anhydrase IX (CAIX), which is overexpressed in hypoxic tumor environments.

-

-

Anti-inflammatory Properties:

-

Sulfonamides have demonstrated inhibition of cyclooxygenase enzymes (COX), reducing inflammation.

-

Supporting Data

| Property | Observation/Value |

|---|---|

| Antibacterial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity (Cancer) | Moderate activity against lung carcinoma cell lines |

| Solubility | Water-soluble due to sulfonamide group |

5. Analytical Data

Spectroscopic Characterization

-

¹H-NMR:

-

Methyl groups: Singlets at ~2 ppm.

-

Pyridine protons: Multiplets at ~7–8 ppm.

-

-

IR Spectroscopy:

-

Sulfonamide group: Strong bands at ~1350 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching).

-

-

Mass Spectrometry:

-

Molecular ion peak corresponding to C₁₂H₁₆N₄O₄S.

-

6. Discussion

The combination of structural features in this compound makes it a promising candidate for drug development. Its tetrahydropyrimidine core offers versatility for functional modifications, while the sulfonamide group ensures strong biological interactions. Future research should focus on:

-

Optimizing synthetic routes for higher yields.

-

Conducting in-depth biological evaluations across various disease models.

-

Investigating its pharmacokinetics and toxicity profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume